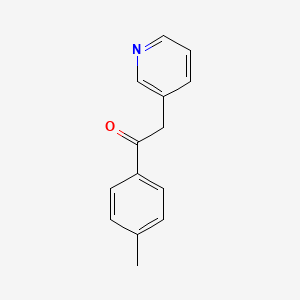

2-(Pyridin-3-yl)-1-(p-tolyl)ethanone

Descripción general

Descripción

2-(Pyridin-3-yl)-1-(p-tolyl)ethanone is an organic compound that features a pyridine ring and a p-tolyl group connected by an ethanone bridge

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone typically involves the reaction of 3-pyridinecarboxaldehyde with p-tolylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Chloroboration Reactions with BCl₃

The compound undergoes chloroboration upon reaction with boron trichloride (BCl₃), forming intermediates critical for synthesizing boron-containing derivatives. Density Functional Theory (DFT) calculations reveal a stepwise mechanism :

| Reaction Step | Energy Barrier (kcal/mol) | Key Intermediate/Transition State | Stability Relative to Reactant |

|---|---|---|---|

| Initial BCl₃ coordination | 3.0 | K-Intr20 | - |

| Chloride transfer to carbonyl | 1.5 | K-Ts15 | 1.5 kcal/mol lower barrier |

| Formation of boronated product | 11.6 | K-Ts16 | 1.9 kcal/mol more stable |

This reaction demonstrates kinetic favorability due to the electron-withdrawing pyridine ring, which polarizes the carbonyl group and facilitates nucleophilic attack by chloride.

Nucleophilic Substitution with Bromo Derivatives

Reaction with 4-methylphenacyl bromide under acidic conditions yields imidazo[1,2-a]pyridine derivatives through a tandem substitution-cyclization pathway :

Conditions :

-

Reactants: 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone + 4-methylphenacyl bromide

-

Catalyst: Acetic acid

-

Temperature: 25–35°C

-

Duration: 6 hours

Outcomes :

| Product | Yield | Purity (HPLC) | Key Spectral Data (1H NMR) |

|---|---|---|---|

| 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-1-p-tolyl-ethanone | 65% | 99.2% | δ 6.20 (s, 2H, CH₂), δ 2.30–2.55 (3×CH₃) |

The reaction proceeds via electrophilic aromatic substitution at the pyridine ring, followed by cyclization to form the fused imidazo-pyridine core.

Esterification with Methanol

Residual methanol in reaction mixtures leads to esterification of the carbonyl group, forming methyl ester derivatives :

Conditions :

-

Reactants: this compound + Methanol

-

Catalyst: PCl₅

-

Temperature: Ambient

Product :

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅NO₂ |

| IR (cm⁻¹) | 1745 (ester C=O) |

| 1H NMR (δ, ppm) | 3.90 (s, 3H, OCH₃) |

This side reaction highlights the susceptibility of the ketone group to nucleophilic acyl substitution under protic conditions.

Comparative Reactivity with Structural Analogs

The pyridin-3-yl substituent significantly alters reactivity compared to pyridin-2-yl or phenyl analogs:

| Compound | Reaction with BCl₃ (Energy Barrier) | Esterification Rate |

|---|---|---|

| This compound | 11.6 kcal/mol | Moderate |

| 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone | 13.4 kcal/mol | Slow |

| 1-(p-Tolyl)ethanone | 15.7 kcal/mol | Fast |

The pyridin-3-yl group’s meta-substitution geometry reduces steric hindrance at the carbonyl carbon, enhancing electrophilicity while moderating nucleophilic attack rates.

Aplicaciones Científicas De Investigación

Chemistry

2-(Pyridin-3-yl)-1-(p-tolyl)ethanone serves as a crucial building block in organic synthesis. It is utilized in the production of more complex organic molecules and as a ligand in coordination chemistry. The compound's ability to undergo various chemical reactions—such as oxidation, reduction, and electrophilic substitution—makes it versatile in synthetic applications.

Biology

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its structural characteristics allow it to interact with various molecular targets, including enzymes and receptors, which are essential for its therapeutic effects.

Antimicrobial Activity:

The compound has been tested against several microorganisms, demonstrating varying degrees of sensitivity:

| Microorganism | Activity Level |

|---|---|

| Bacillus pumilus | High sensitivity |

| Micrococcus luteus | Moderate activity |

| Pseudomonas aeruginosa | Moderate activity |

| Sarcina lutea | High sensitivity |

Anticancer Activity:

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through modulation of signaling pathways involved in tumor growth. For example, it has shown effects on STAT3 phosphorylation in breast cancer cells.

Medicine

This compound is being explored as a potential pharmaceutical intermediate due to its biological activities. Its ability to inhibit cytochrome P450 enzymes could enhance the bioavailability of co-administered drugs, suggesting applications in combination therapies.

Case Studies

Inhibition of Cytochrome P450 Enzymes:

A study demonstrated that this compound inhibits cytochrome P450 enzymes involved in drug metabolism. This inhibition can lead to increased effectiveness of certain medications when used in conjunction with this compound.

Anticancer Activity:

In vitro studies have shown that this compound significantly reduces the viability of breast cancer cells by inducing apoptosis and inhibiting cell cycle progression. These findings highlight its potential as a therapeutic agent against cancer.

Mecanismo De Acción

The mechanism of action of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2-(Pyridin-2-yl)-1-(p-tolyl)ethanone: Similar structure but with the pyridine ring at a different position.

2-(Pyridin-3-yl)-1-(m-tolyl)ethanone: Similar structure but with the tolyl group at a different position.

2-(Pyridin-4-yl)-1-(p-tolyl)ethanone: Similar structure but with the pyridine ring at a different position.

Uniqueness

2-(Pyridin-3-yl)-1-(p-tolyl)ethanone is unique due to its specific arrangement of the pyridine and tolyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Actividad Biológica

2-(Pyridin-3-yl)-1-(p-tolyl)ethanone is an organic compound characterized by a pyridine ring substituted at the 3-position with a p-tolyl group, linked through an ethanone functional group. Its molecular formula is C₁₄H₁₃NO, with a molecular weight of approximately 211.26 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its interactions with various enzymes and receptors, suggesting it could serve as a pharmacophore in drug design. Specific studies have shown that this compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism, indicating its relevance in pharmacology.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level |

|---|---|

| Bacillus pumilus | High sensitivity |

| Micrococcus luteus | Moderate activity |

| Pseudomonas aeruginosa | Moderate activity |

| Sarcina lutea | High sensitivity |

Anticancer Properties

The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may inhibit cancer cell proliferation through various mechanisms, including the modulation of specific signaling pathways involved in tumor growth and metastasis. For instance, it has been reported to affect STAT3 phosphorylation in breast cancer cells, which is a critical pathway in cancer progression .

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Case Studies

- Inhibition of Cytochrome P450 Enzymes : A study highlighted the ability of this compound to inhibit cytochrome P450 enzymes involved in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs, suggesting potential applications in combination therapies.

- Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis and inhibiting cell cycle progression. These findings warrant further investigation into its potential as a therapeutic agent .

Propiedades

IUPAC Name |

1-(4-methylphenyl)-2-pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-11-4-6-13(7-5-11)14(16)9-12-3-2-8-15-10-12/h2-8,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWHAXPVHPJYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624332 | |

| Record name | 1-(4-Methylphenyl)-2-(pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224040-91-9 | |

| Record name | 1-(4-Methylphenyl)-2-(pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.